(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Description
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone features a benzodioxin core linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a (1-methyl-benzimidazol-2-yl)methyl group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-24-17-7-3-2-6-16(17)23-21(24)14-25-10-12-26(13-11-25)22(27)20-15-28-18-8-4-5-9-19(18)29-20/h2-9,20H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVBBCFHYZBPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone , often referred to as a complex organic molecule, exhibits significant biological activity that is of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a dihydrobenzo[b][1,4]dioxin core linked to a piperazine moiety with a benzimidazole substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydrobenzo dioxin structure through cyclization reactions. Subsequent steps introduce the piperazine and benzimidazole groups via nucleophilic substitutions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Description |
|---|---|---|---|
| 1 | Cyclization | Catechol derivatives + Aldehydes | Formation of the dihydrobenzo[b][1,4]dioxin core |
| 2 | Nucleophilic Substitution | Piperazine derivatives | Introduction of the piperazine moiety |
| 3 | Final Coupling | Benzimidazole derivatives | Attachment of the benzimidazole group |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate dopamine D4 receptor activity, which is crucial for various neurological functions. In particular, studies have demonstrated that derivatives of this compound can act as potent antagonists at the D4 receptor with high selectivity over other dopamine receptor subtypes .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antagonism of Dopamine Receptors : It has been reported to have over 1100-fold selectivity for D4 receptors compared to D2 and D3 receptors .
- Potential Anticancer Activity : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .
Case Studies and Experimental Data
A study conducted on mice using a radiolabeled derivative of this compound showed significant brain accumulation post-injection, indicating its potential utility in neuroimaging applications. The biodistribution was assessed at various time points post-injection:
| Time (min) | Brain Accumulation (% ID/g) | Liver (% ID/g) | Kidney (% ID/g) |
|---|---|---|---|
| 5 | 4.93 | 7.79 | 6.03 |
| 10 | 2.85 | 7.43 | 5.67 |
| 15 | 2.27 | 6.00 | 5.00 |
| 30 | 1.47 | 5.50 | 4.50 |
This data supports the notion that the compound can effectively cross the blood-brain barrier, making it a candidate for further development in neurological therapies.
Comparison with Related Compounds
To understand the uniqueness and potential advantages of this compound over similar structures, a comparison with related compounds was conducted:
| Compound Name | D4 Receptor Affinity (IC50) | Selectivity Ratio (D4/D2) |
|---|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidinylmethanone | IC50 = 50 nM | >1000 |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylpiperazine | IC50 = 200 nM | >500 |
| Subject Compound | IC50 = <10 nM | >1100 |
The subject compound demonstrates superior receptor affinity and selectivity compared to its analogs.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a dihydrobenzo[b][1,4]dioxin core linked to a piperazine moiety substituted with a benzo[d]imidazole group. The synthesis typically involves multi-step organic reactions, starting from catechol derivatives to construct the dioxin framework, followed by the introduction of the piperazine and benzimidazole components through nucleophilic substitution methods.
Medicinal Chemistry
The compound has been investigated for its potential as an alpha2C adrenergic receptor antagonist , which may have implications in treating various central nervous system disorders such as anxiety and depression. Studies have shown that derivatives of this compound can modulate receptor activity, offering avenues for drug development targeting neuropsychiatric conditions .
Research indicates that the compound exhibits significant biological activity, including:
- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation by interacting with specific molecular targets involved in cancer progression.
- Neuroprotective Properties : Its ability to modulate neurotransmitter systems makes it a candidate for neuroprotective therapies .
Organic Electronics
Due to its unique electronic properties, (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is being explored for use in organic light-emitting diodes (OLEDs) and other electronic materials. The compound's structure allows for efficient charge transport and luminescence, making it suitable for advanced display technologies .
Material Science
In material science, the compound serves as a building block for synthesizing novel polymers and nanomaterials with tailored properties for applications in sensors and drug delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cell growth in specific cancer cell lines. |
| Study B | Neuroprotection | Showed potential in protecting neuronal cells from apoptosis under stress conditions. |
| Study C | OLED Development | Achieved high efficiency in light emission with low operational voltage. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxin-Piperazine Derivatives
a) UK-33274 ([4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone)
- Structural Differences: The piperazine is substituted with a quinazoline group (4-amino-6,7-dimethoxyquinazolin-2-yl) instead of a benzimidazole derivative.
- Functional Implications: Quinazolines are known for kinase inhibition and anticancer activity. This suggests UK-33274 may target enzymatic pathways, unlike the benzimidazole-containing target compound, which could exhibit antimicrobial or antiparasitic effects .
b) (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
Benzimidazole-Containing Analogs
a) (2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone
- Structural Differences : Features a fused benzoimidazoimidazole core and a pyridine-linked piperazine.
- Functional Implications : The fused heterocyclic system may enhance DNA intercalation or receptor binding, differing from the target compound’s benzodioxin-benzimidazole synergy .
b) (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride
- Structural Differences : Replaces benzodioxin with a methoxyphenyl group and substitutes ethyl-imidazole on piperazine.
Bioactivity Predictions
- Antimicrobial Potential: The benzimidazole moiety in the target compound is structurally similar to antifungal and antibacterial agents reported in imidazole-triazine hybrids (e.g., 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives) .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps :
Coupling Reactions : Use reflux conditions with dry ethanol and glacial acetic acid to facilitate cyclization between benzoimidazole and piperazine derivatives (e.g., chalcone intermediates and 2-aminophenol) .
Purification : Recrystallize the product using ethanol/water mixtures to enhance purity .
Optimization : Vary solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yields. Monitor reaction progress via TLC .
- Critical Parameters : Temperature control (reflux at ~80°C), stoichiometric ratios (1:1 molar ratio of reactants), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the presence of dihydrobenzo[d]ioxane (δ 4.2–4.5 ppm for dioxane protons) and benzoimidazole (δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out side products .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to validate purity (>98%) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in peak assignments .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates) that may distort spectral data .
- Case Study : In a related benzodioxin-piperazine derivative, conflicting 13C NMR signals were resolved by synthesizing a deuterated analog to isolate overlapping peaks .
Q. What strategies improve solubility and stability for in vitro pharmacological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts via HCl gas treatment to improve stability in biological buffers .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) at the piperazine ring to reduce aggregation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., histamine H1/H4 receptors). Focus on key residues (e.g., Asp107 in H1R) for affinity analysis .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Validation : Compare docking scores with experimental IC50 values from radioligand displacement assays .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzoimidazole (e.g., halogenation) and piperazine (e.g., alkylation) to assess pharmacophore contributions .
- Biological Assays : Use a panel of receptor-binding assays (e.g., H1R, H4R, serotonin receptors) to quantify selectivity .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify compound purity (≥95% via HPLC) and assay conditions (e.g., buffer pH, temperature) that may alter activity .
- Case Example : A benzodiazepine analog showed variable GABA-A receptor affinity due to differences in cell-line expression systems (HEK293 vs. CHO cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
